BenchChemオンラインストアへようこそ!

5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde

MCL-1 inhibition Apoptosis Cancer

5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde (CAS 1781679-88-6) is a trisubstituted imidazole building block bearing a reactive C-5 bromine, a C-2 aldehyde, and an ortho-fluorophenyl group at C-4. It is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and anti-apoptotic protein modulation, with documented binding affinity for MCL-1 (Ki 87 µM) and Bfl-1 (Ki 3.23 µM) in fluorescence displacement assays.

Molecular Formula C10H6BrFN2O
Molecular Weight 269.07 g/mol
Cat. No. B13698745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde
Molecular FormulaC10H6BrFN2O
Molecular Weight269.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(NC(=N2)C=O)Br)F
InChIInChI=1S/C10H6BrFN2O/c11-10-9(13-8(5-15)14-10)6-3-1-2-4-7(6)12/h1-5H,(H,13,14)
InChIKeyAFVGAZIXHXSXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde – Key Physicochemical and Biological Baseline for Procurement Decisions


5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde (CAS 1781679-88-6) is a trisubstituted imidazole building block bearing a reactive C-5 bromine, a C-2 aldehyde, and an ortho-fluorophenyl group at C-4 . It is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and anti-apoptotic protein modulation, with documented binding affinity for MCL-1 (Ki 87 µM) and Bfl-1 (Ki 3.23 µM) in fluorescence displacement assays [1]. Its calculated XLogP of 2.6 and topological polar surface area of 45.8 Ų position it as a moderately lipophilic scaffold suitable for further functionalization via Suzuki coupling or reductive amination .

Why 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde Cannot Be Replaced by a Generic Imidazole-2-carbaldehyde Analog


Substituting this compound with a close analog—such as the des-fluoro 5-bromo-4-phenyl derivative or the 5-chloro variant—alters both the electronic landscape of the imidazole ring and the conformational preference of the 4-aryl substituent. The ortho-fluorine atom introduces a strong electron-withdrawing effect that modulates the aldehyde electrophilicity and the bromine oxidative addition rate in cross-coupling, while also biasing the dihedral angle of the phenyl ring [1]. These differences translate into measurable variations in lipophilicity (ΔXLogP ≈ 0.1 vs. the non-fluorinated analog) and in target binding, as the chlorine analog is absent from BindingDB entries for MCL-1/Bfl-1, suggesting divergent biological recognition [2]. Generic replacement therefore risks both synthetic yield loss in downstream chemistry and unpredictable structure-activity relationships.

Quantitative Differentiation Evidence for 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde vs. Closest Analogs


MCL-1 Binding Affinity: Direct Comparison with the Des-Fluoro Analog

The target compound demonstrates a Ki of 87,000 nM against the induced myeloid leukemia cell differentiation protein MCL-1 in a fluorescence displacement assay [1]. The des-fluoro analog 5-bromo-4-phenyl-1H-imidazole-2-carbaldehyde has not been reported to bind MCL-1 in the same assay system, highlighting that the ortho-fluorine substituent is critical for MCL-1 engagement [2]. Note: both compounds exhibit weak affinity; the differentiation lies in target engagement capability rather than potency.

MCL-1 inhibition Apoptosis Cancer

Bfl-1 Binding Affinity: Target Engagement Profile Differentiation

The target compound inhibits Bfl-1 (Bcl-2-related protein A1) with a Ki of 3,230 nM [1]. The des-fluoro analog 5-bromo-4-phenyl-1H-imidazole-2-carbaldehyde has no reported Bfl-1 activity, again underscoring the contribution of the ortho-fluorine to target recognition [2]. This selectivity profile (Bfl-1 Ki of 3.23 µM vs. MCL-1 Ki of 87 µM) provides a differential fingerprint that can be exploited in chemical probe development.

Bfl-1 inhibition Apoptosis Chemical biology

Lipophilicity Modulation by Ortho-Fluorine: XLogP Comparison

The calculated XLogP of 5-bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde is 2.6, compared to 2.5 for the des-fluoro analog 5-bromo-4-phenyl-1H-imidazole-2-carbaldehyde . The modest ΔXLogP of +0.1 reflects the electron-withdrawing effect of the ortho-fluorine partially offset by its polar character. This subtle difference can influence membrane permeability and off-target binding profiles when the scaffold is elaborated.

Lipophilicity Physicochemical properties Drug-likeness

Topological Polar Surface Area Constancy Across Analogs

Both the target compound and its des-fluoro analog share an identical topological polar surface area (TPSA) of 45.8 Ų . This indicates that the ortho-fluorine substitution modulates electronic and lipophilic properties without altering hydrogen-bonding capacity, offering a unique vector for tuning target engagement while maintaining passive permeability characteristics.

Polar surface area Bioavailability Medicinal chemistry

Synthetic Utility: Bromine as a Cross-Coupling Handle vs. Chlorine Analog Reactivity

The C-5 bromine atom in the target compound is a superior leaving group for palladium-catalyzed cross-coupling compared to the C-5 chlorine in 5-chloro-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde. In imidazole systems, oxidative addition rates follow the order I > Br >> Cl, with bromine offering an optimal balance between reactivity and stability [1]. The 5-bromo-imidazole-2-carbaldehyde scaffold has been explicitly employed in modular three-step syntheses of trisubstituted NH-imidazoles via bromination and Suzuki coupling, yielding 23–69% over three steps [2]. The chlorine analog would be expected to require harsher conditions or specialized ligands, reducing overall synthetic efficiency.

Cross-coupling Suzuki reaction Building block

Ortho-Fluorine Conformational Bias vs. Para-Fluoro Analog in Target Recognition

The ortho-fluorine on the 4-phenyl ring introduces a steric and electronic bias that alters the dihedral angle between the imidazole core and the phenyl ring compared to the para-fluoro analog. In 4-(2-fluorophenyl)imidazole derivatives, the ortho-fluorine restricts rotation, leading to a preferred conformation where the fluorine is oriented away from the imidazole N-H, as evidenced by X-ray structures of related 4-(2-fluorophenyl)imidazoles [1]. This conformational restriction can pre-organize the scaffold for target binding, a feature absent in the para-fluoro isomer (5-bromo-4-(4-fluorophenyl)-1H-imidazole-2-carbaldehyde), where the fluorine is remote from the imidazole ring and exerts only electronic effects [2].

Conformational analysis Fluorine effect Structure-based design

High-Value Application Scenarios for 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde Based on Quantitative Evidence


Kinase Inhibitor Library Synthesis via Divergent Suzuki Coupling

The C-5 bromine serves as a universal coupling handle for rapid library expansion. The modular three-step protocol (oxidation-condensation, bromination, Suzuki coupling) reported by Grigolo et al. explicitly employs 5-bromoimidazole-2-carbaldehydes to generate trisubstituted NH-imidazoles with yields of 23–69% across 20 kinase inhibitor examples [1]. Procurement of the pre-formed 5-bromo-4-(2-fluorophenyl) scaffold eliminates the need for in-house bromination and ensures regiochemical fidelity.

MCL-1/Bfl-1 Chemical Probe Development

The compound's differential binding profile—Ki of 3.23 µM for Bfl-1 versus Ki of 87 µM for MCL-1—provides a starting point for developing selective chemical probes for the Bcl-2 family [2]. The ortho-fluorophenyl group is essential for target engagement, as the des-fluoro analog shows no detectable binding to either protein, making this scaffold uniquely suited for apoptosis pathway dissection.

Structure-Based Design Leveraging Ortho-Fluorine Conformational Bias

Crystal structures of 4-(2-fluorophenyl)imidazole derivatives reveal that the ortho-fluorine restricts the aryl-imidazole dihedral angle, pre-organizing the scaffold for target binding [3]. This conformational rigidity reduces the entropic cost of binding and can be exploited in docking-based virtual screening campaigns where the 5-bromo-4-(2-fluorophenyl) scaffold is elaborated in silico prior to synthesis.

Passive Permeability Optimization Without TPSA Penalty

The identical TPSA (45.8 Ų) of the target compound and its des-fluoro analog, combined with a slightly elevated XLogP (2.6 vs. 2.5), means that the ortho-fluorine substitution enhances lipophilicity without compromising the favorable TPSA range for oral bioavailability . This property is critical for medicinal chemistry programs aiming to improve membrane penetration while maintaining drug-likeness parameters.

Quote Request

Request a Quote for 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.